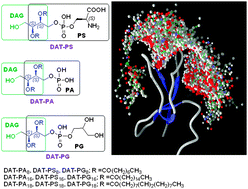Synthesis and protein kinase C (PKC)-C1 domain binding properties of diacyltetrol based anionic lipids†
Molecular BioSystems Pub Date: 2014-08-28 DOI: 10.1039/C4MB00382A
Abstract
The protein kinase C (PKC) family of lipid-activated kinases plays a significant role in the regulation of diverse cellular functions including tumor promotion, apoptosis, differentiation, and others. The lipophilic second messenger diacylglycerols (DAGs) act as endogenous ligands for the PKCs in the presence of anionic phospholipids. To develop effective PKC regulators and understand the importance of anionic phospholipids in DAG binding of PKC isoforms, we conveniently synthesized octanoic acid containing diacyltetrol (DAT) based hybrid lipids with both DAG and anionic phospholipid headgroups within the same molecule. We also used palmitic and oleic acid containing hybrid lipids for additional understanding of the PKC-C1 domain binding mechanism. Biophysical studies showed that hydrophobic side chains, DAG and anionic phospholipids headgroups are necessary for their interaction with the C1-domain of PKC isoforms. The hybrid lipids DAT-PS and DAT-PA specifically interact with the PKCδ-C1b and PKCθ-C1b subdomains and showed 5- and 2.5-fold stronger binding affinity compared with DAG, respectively. Whereas, the PKCα-C1a subdomain interacts with the hybrid lipids, without any significant specificity. The present results show that hybrid lipids bind to the PKC C1b/a subdomains and can be further studied to decipher their binding mechanism and biological activities. This study proposes a new concept of developing PKC activators by using tetrol-based anionic hybrid lipids having both phospholipids and diacylglycerol headgroups within the same molecule. This study also supplies useful information for the binding potencies of hybrid lipids with PKC-C1 domains.

Recommended Literature
- [1] Contents pages
- [2] Inside front cover
- [3] Medical Research Council. Further studies of the Salmonella Group
- [4] Metathesis of a UV imido complex: a route to a terminal UV sulfide†
- [5] Puerarin suppresses inflammation and ECM degradation through Nrf2/HO-1 axis in chondrocytes and alleviates pain symptom in osteoarthritic mice
- [6] Life cycle assessment of salinity gradient energy recovery by reverse electrodialysis in a seawater reverse osmosis desalination plant†
- [7] Luminescence properties of 4-hydroxy-5-phenylpyrido[3,2,1-jk]carbazol-6-one: solvatochromism and sensitivity to amine solution†
- [8] Chemistry of vegetable physiology and agriculture
- [9] A synergistic two-step optimization design enables high capacitive energy storage in lead-free Sr0.7Bi0.2TiO3-based relaxor ferroelectric ceramics†
- [10] Intervening factors in the performance of a naked-eye microemulsification-based method and improvements in analytical frequency
Journal Name:Molecular BioSystems
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 16478-52-7
-
CAS no.: 19394-61-7
-
CAS no.: 13577-19-0









